![molecular formula C19H26O B14072124 (10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of gonadal progesterone and is prominently found in male semen, axillary hair, and axillary skin surfaces . This compound is often described as having potent pheromone-like activities in humans . It is linked to sexual attraction and has broader social-emotional functions, tuning the brain to efficiently process emotional information .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,16-Androstadien-3-one can be synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase. It can also be converted into androstenone by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase .
Industrial Production Methods: Industrial production of 4,16-androstadien-3-one involves the biosynthetic transformation of phytosterols by Mycobacterium strains. This method is efficient and yields significant amounts of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 4,16-Androstadien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Conversion to androstenone.
Reduction: Formation of androstadienol.
Substitution: Halogenated derivatives of androstadienone.
Aplicaciones Científicas De Investigación
4,16-Androstadien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies of steroid chemistry.
Biology: Investigated for its role as a human pheromone and its effects on social and sexual behavior.
Medicine: Studied for its potential therapeutic effects on mood and emotional processing.
Industry: Incorporated into male fragrances to purportedly increase sexual attraction.
Mecanismo De Acción
4,16-Androstadien-3-one exerts its effects by interacting with the olfactory system. It is detected by specific receptors in the nasal cavity, which then send signals to the brain. This interaction influences emotional processing and social behavior . The compound does not exhibit androgenic or anabolic effects but significantly affects mood and attention .
Comparación Con Compuestos Similares
Androstenone: Another potent pheromone with a similar structure.
Androstenol: A related pheromone that acts as a positive allosteric modulator of the GABA A receptor.
Estratetraenol: A steroid with pheromone-like activities affecting mood and arousal.
Uniqueness: 4,16-Androstadien-3-one is unique in its ability to influence both social and sexual behaviors without exhibiting androgenic or anabolic effects . Its broader social-emotional functions set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C19H26O |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1 |
Clave InChI |
HNDHDMOSWUAEAW-QKBRSHRXSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CC=C2)CCC4=CC(=O)CC[C@]34C |
SMILES canónico |
CC12CCC3C(C1CC=C2)CCC4=CC(=O)CCC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


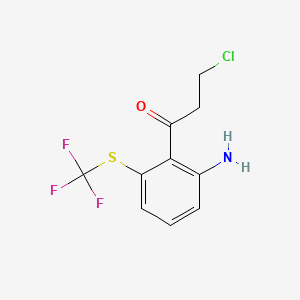
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)

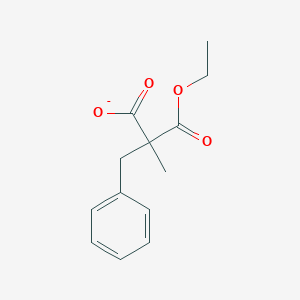
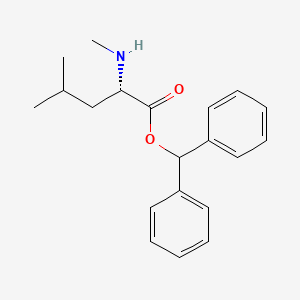
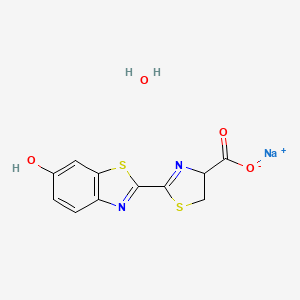
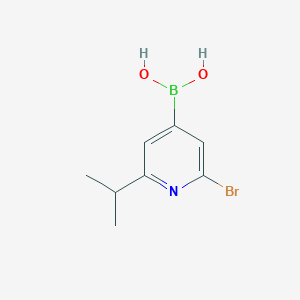
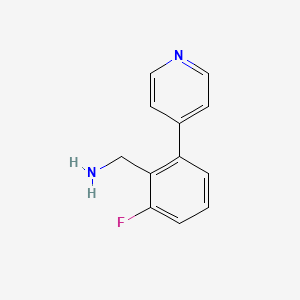


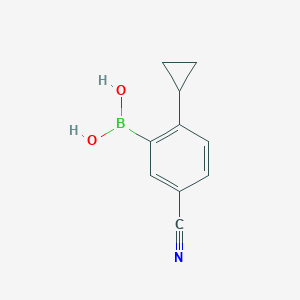
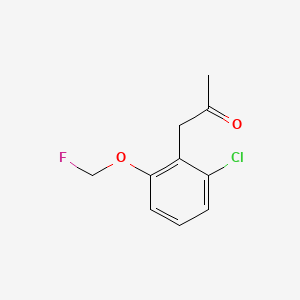
![7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B14072102.png)

